N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide
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Description
N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.282. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research by Bondock et al. (2008) involved the synthesis of new heterocycles incorporating antipyrine moiety, which were evaluated for their antimicrobial properties. Their study demonstrates the potential for certain synthesized compounds to serve as antimicrobial agents, showcasing the utility of complex organic compounds in addressing bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal Assessment
Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study highlights the application of chemical synthesis in developing new compounds for agricultural use, particularly for pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Corrosion Inhibition
Yıldırım and Cetin (2008) explored the synthesis and evaluation of new acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Their work contributes to the field of materials science by identifying compounds that can protect metals against corrosion, an essential aspect of extending the lifespan of metal components in various industries (Yıldırım & Cetin, 2008).
Antitumor Properties
Masaret (2021) reported the synthesis and in vitro antitumor activity evaluation of new pyrimidine derivatives, indicating the potential of such compounds in medicinal chemistry for developing new cancer treatments. The study underscores the ongoing search for more effective and targeted anticancer agents (Masaret, 2021).
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-4-3-5-17-8-11(16-13(9)17)6-12(18)15-10(2)7-14/h3-5,8,10H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFILKKOAGKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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